N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound characterized by a benzamide core substituted with a methylsulfonyl group at position 2 and a 2-morpholinoethylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it combines a benzo[d]thiazole ring (known for bioactivity in medicinal chemistry) with a sulfonyl group (imparting electron-withdrawing properties) and a morpholine ring (improving pharmacokinetic properties via increased hydrophilicity) .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2.ClH/c1-30(26,27)19-9-5-2-6-16(19)20(25)24(11-10-23-12-14-28-15-13-23)21-22-17-7-3-4-8-18(17)29-21;/h2-9H,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQISBWWMPNEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole intermediate using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Attachment of the morpholinoethyl group: The final step includes the reaction of the sulfonylated benzo[d]thiazole with 2-chloroethylmorpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, and protein synthesis.
Comparison with Similar Compounds
Key Differences :
- The morpholinoethyl side chain introduces tertiary amine functionality, enhancing water solubility via hydrochloride salt formation .
Sulfonyl-Containing Analogues
Compounds with sulfonyl groups (–15):
Key Differences :
- Sulfonyl Position : The target’s sulfonyl group at the 2-position (vs. 4- or 6-position in analogues) may alter binding affinity in biological targets due to steric effects .
- Aminoethyl Side Chains: Morpholinoethyl (target) provides a cyclic tertiary amine, whereas dimethyl-/diethylaminoethyl () offer linear side chains with varying lipophilicity.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential clinical implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with a benzothiazole moiety often exhibit diverse biological activities, including anticancer and anti-inflammatory effects. The proposed mechanisms for this compound include:
- Inhibition of Cell Proliferation : Studies have shown that similar benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines such as A431, A549, and H1299 by inducing apoptosis and cell cycle arrest .
- Modulation of Signaling Pathways : The compound is believed to interfere with critical signaling pathways involved in tumor growth, notably the AKT and ERK pathways. This modulation can lead to reduced survival signals in cancer cells .
Efficacy in Cancer Cell Lines
The following table summarizes the biological activity of this compound against selected cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 1.8 | Cell cycle arrest |
| H1299 | 1.3 | Inhibition of migration |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a candidate for treating conditions where inflammation and cancer coexist.
Case Studies
A recent study evaluated the biological activity of a series of benzothiazole derivatives, including this compound. The study found that at concentrations ranging from 1 to 4 μM, the compound significantly inhibited cancer cell proliferation and promoted apoptosis through activation of caspases .
In vivo studies using murine models indicated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .
Q & A
Basic: What experimental methodologies are recommended for synthesizing N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride?
Answer:
The synthesis of structurally analogous benzamide-thiazole derivatives typically involves multi-step reactions, including:
- Amide coupling : Reacting activated benzoyl chlorides with thiazole-amine derivatives under basic conditions (e.g., pyridine or triethylamine) .
- Sulfonylation : Introducing methylsulfonyl groups via nucleophilic substitution or oxidation of thioether intermediates .
- Morpholinoethyl functionalization : Alkylation of secondary amines using morpholinoethyl halides, often requiring temperature-controlled conditions (e.g., 0–5°C to room temperature) .
Purification commonly employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol or acetonitrile) . Validate purity via TLC (Rf tracking) and HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve substituent effects on aromatic protons (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) and confirm methylsulfonyl (δ ~3.1 ppm for CH3) and morpholinoethyl (δ ~2.4–3.8 ppm for N-CH2) groups .
- FTIR : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfonyl (S=O stretches ~1150–1350 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Basic: How can Density Functional Theory (DFT) optimize structural analysis?
Answer:
DFT methods (e.g., B3LYP/6-311G**) predict electronic properties, such as:
- Charge distribution : Identify nucleophilic/electrophilic sites on the benzamide and thiazole moieties .
- Conformational stability : Analyze rotational barriers in the morpholinoethyl chain .
- Reactivity trends : Compare HOMO-LUMO gaps with experimental redox potentials .
Validate computational results against crystallographic data (e.g., X-ray diffraction) .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures to avoid decomposition .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
- Machine learning : Use reaction path search algorithms (e.g., artificial force-induced reaction) to predict optimal conditions (temperature, stoichiometry) and reduce trial-and-error experimentation .
Advanced: What strategies are used to resolve contradictions in biological activity data?
Answer:
- Dose-response validation : Replicate assays (e.g., IC50) across multiple cell lines to distinguish compound-specific effects from experimental noise .
- SAR studies : Modify substituents (e.g., methylsulfonyl vs. sulfonamide) to isolate contributions to activity .
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions .
Advanced: How do solvent polarity and proticity affect synthetic yields?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates (e.g., sulfonate anions) but may promote side reactions at elevated temperatures .
- Protic solvents (MeOH, EtOH) : Favor crystallization but can protonate amines, reducing nucleophilicity .
- Mixed solvents (CH3CN/H2O) : Improve solubility of hydrophilic morpholinoethyl groups during recrystallization .
Advanced: What computational approaches model the compound’s reactivity in biological systems?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., kinases) using flexible ligand protocols .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QM/MM hybrid methods : Study electron transfer mechanisms at active sites .
Advanced: How can polymorphism impact crystallization and bioavailability?
Answer:
- Crystallography : Screen polymorphs via solvent-drop grinding (e.g., CHCl3/EtOH) and analyze via PXRD .
- Dissolution testing : Compare solubility of polymorphs in biorelevant media (FaSSIF/FeSSIF) .
- Thermal analysis (DSC/TGA) : Identify metastable forms with lower melting points .
Advanced: How to interpret conflicting NMR coupling constants in morpholinoethyl protons?
Answer:
- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) resolve restricted rotation in N-CH2 groups, splitting signals into doublets or triplets .
- 2D COSY/TOCSY : Correlate coupling networks to confirm spatial proximity of protons .
Advanced: What methodologies assess synergistic effects in combination therapies?
Answer:
- Chou-Talalay assay : Calculate combination indices (CI <1 indicates synergy) using dose-matrix designs .
- Transcriptomics (RNA-seq) : Identify pathways modulated by the compound alone vs. in combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
